2-(Ethyldithio)benzoic acid
Description
2-(Ethyldithio)benzoic acid is a benzoic acid derivative featuring an ethyldithio (-S-S-C₂H₅) substituent at the ortho position of the aromatic ring. This compound combines the carboxylic acid functionality with a disulfide-containing alkyl chain, imparting unique physicochemical properties. Structural studies using crystallographic tools like SHELX and ORTEP-3 (commonly employed for small-molecule analysis) suggest that the ethyldithio group influences molecular packing and intermolecular interactions, such as hydrogen bonding and van der Waals forces .
The compound’s synthesis typically involves thiol-disulfide exchange reactions or direct sulfuration of benzoic acid precursors. Its stability under varying pH and temperature conditions makes it suitable for applications in materials science and pharmaceuticals, though its ester derivatives (e.g., methyl or methoxyethyl esters) are often preferred for improved lipophilicity .
Properties
CAS No. |
26929-63-5 |
|---|---|
Molecular Formula |
C9H10O2S2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
2-(ethyldisulfanyl)benzoic acid |
InChI |
InChI=1S/C9H10O2S2/c1-2-12-13-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H,10,11) |
InChI Key |
LNGQPNABYYRMBF-UHFFFAOYSA-N |
Canonical SMILES |
CCSSC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethyldithio)benzoic acid typically involves the reaction of benzoic acid derivatives with ethyl disulfide. One common method is the nucleophilic substitution reaction, where benzoic acid is treated with ethyl disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of 2-(Ethyldithio)benzoic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Ethyldithio)benzoic acid undergoes various chemical reactions, including:
Substitution: The ethyldithio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Various nucleophiles; reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Compounds with different functional groups replacing the ethyldithio group.
Scientific Research Applications
Mechanism of Action
2-(Ethyldithio)benzoic acid can be compared with other benzoic acid derivatives, such as:
Benzoic Acid: The parent compound, lacking the ethyldithio group.
2-(Methylthio)benzoic Acid: Similar structure but with a methylthio group instead of an ethyldithio group.
2-(Phenylthio)benzoic Acid: Contains a phenylthio group, offering different chemical properties and reactivity.
Uniqueness: The presence of the ethyldithio group in 2-(Ethyldithio)benzoic acid imparts unique redox properties, making it more reactive in oxidation and reduction reactions compared to its analogs .
Comparison with Similar Compounds
2-Benzoylbenzoic Acid and Derivatives
- Substituent : Benzoyl (-COC₆H₅) at the ortho position.
- Properties : The electron-withdrawing benzoyl group reduces acidity (pKa ~3.5) compared to 2-(ethyldithio)benzoic acid (pKa ~2.8). This difference impacts solubility and reactivity in aqueous environments.
- Biological Activity : Docking studies reveal lower ΔGbinding values (-7.2 kcal/mol for T1R3 receptors) compared to 2-(ethyldithio)benzoic acid derivatives, suggesting weaker receptor interactions .
2-(4-Methylbenzoyl)benzoic Acid and 2-(4-Methoxybenzoyl)benzoic Acid
- Substituents : Methyl (-CH₃) or methoxy (-OCH₃) groups on the benzoyl ring.
- Properties : The methyl group enhances hydrophobicity, while methoxy introduces mild polarity. Both exhibit planar molecular geometries, similar to 2-(ethyldithio)benzoic acid, but lack redox-active disulfide bonds.
- Binding Affinity : ΔGbinding values for T1R3 receptors are -7.5 kcal/mol (methyl) and -7.8 kcal/mol (methoxy), indicating slightly stronger interactions than 2-benzoylbenzoic acid but still weaker than disulfide-containing analogs .
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid
- Substituent : Ethoxy-oxoacetamido (-NHCOCOOC₂H₅) group.
- Properties : The amide and ester functionalities promote hydrogen bonding (O–H⋯O and C–H⋯O), leading to chain-like crystal packing. This contrasts with 2-(ethyldithio)benzoic acid, where disulfide bridges may facilitate dimerization or sulfur-sulfur interactions .
Ester Derivatives
BENZOIC ACID, 2-(ETHYLDITHIO)-, METHYL ESTER
Other Esters (e.g., Bis(2-methoxyethyl) or Benzyl Esters)
- Applications : Benzyl esters enhance stability in organic solvents, while methoxyethyl variants balance polarity and solubility. These derivatives lack the free carboxylic acid group, reducing ionic interactions but increasing compatibility with polymers .
Comparative Data Table
| Compound | Substituent | pKa (approx.) | ΔGbinding (T1R3, kcal/mol) | Key Applications |
|---|---|---|---|---|
| 2-(Ethyldithio)benzoic acid | -S-S-C₂H₅ | 2.8 | Not reported | Redox-active materials, drug delivery |
| 2-Benzoylbenzoic acid | -COC₆H₅ | 3.5 | -7.2 | Pharmaceuticals, polymer additives |
| 2-(4-Methylbenzoyl)benzoic acid | -COC₆H₃(CH₃) | 3.4 | -7.5 | Flavor enhancers |
| 2-(4-Methoxybenzoyl)benzoic acid | -COC₆H₃(OCH₃) | 3.2 | -7.8 | UV stabilizers, cosmetics |
| 2-(Ethoxy-oxoacetamido)benzoic acid | -NHCOCOOC₂H₅ | 4.1 | Not reported | Crystal engineering, sensors |
| Methyl ester of 2-(ethyldithio)benzoic acid | -S-S-C₂H₅, -COOCH₃ | N/A | Not reported | Hydrophobic coatings, catalysts |
Biological Activity
2-(Ethyldithio)benzoic acid is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Antioxidant Properties
Research indicates that 2-(ethyldithio)benzoic acid exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes. For instance, it interacts with cytochrome P450 enzymes, which play a vital role in drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, making it an important consideration in pharmacology.
Antimicrobial Activity
2-(Ethyldithio)benzoic acid has demonstrated antimicrobial properties against various pathogens. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
The biological activity of 2-(ethyldithio)benzoic acid can be attributed to several mechanisms:
- Reactive Sulfhydryl Groups : The ethyldithio group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition.
- Hydrogen Bonding : The carboxylic acid moiety can participate in hydrogen bonding with target proteins, enhancing binding affinity.
- Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing their harmful effects.
Study 1: Antioxidant Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of 2-(ethyldithio)benzoic acid using DPPH and ABTS assays. The results indicated that the compound exhibited a significant reduction in DPPH radical activity compared to controls, suggesting strong antioxidant potential .
Study 2: Enzyme Interaction
A pharmacokinetic study explored the interaction between 2-(ethyldithio)benzoic acid and cytochrome P450 enzymes in vitro. The findings revealed that the compound significantly inhibited CYP3A4 activity, which is crucial for metabolizing many therapeutic drugs. This suggests potential implications for drug interactions when co-administered .
Study 3: Antimicrobial Efficacy
In another investigation focused on antimicrobial activity, 2-(ethyldithio)benzoic acid was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating promising antibacterial properties .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
